N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-1H-indole-2-carboxamide
Description
Properties
IUPAC Name |
N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-1H-indole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c19-6-8-22-16(5-7-21-11-16)10-17-15(20)14-9-12-3-1-2-4-13(12)18-14/h1-4,9,18-19H,5-8,10-11H2,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXZRZJCDFCKTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)C2=CC3=CC=CC=C3N2)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Indole Ring Formation
The Fischer indole synthesis remains a cornerstone for constructing the indole nucleus. Cyclization of phenylhydrazine with ethyl pyruvate under acidic conditions yields 1H-indole-2-carboxylate, which is hydrolyzed to the free acid. Alternative routes include:
- Buchwald-Hartwig Amination : Palladium-catalyzed coupling of 2-bromoaniline with ethylene glycol derivatives, though this method requires stringent anhydrous conditions.
- Larock Indole Synthesis : Cyclization of ortho-iodoanilines with alkynes, offering regioselectivity but lower yields (~60%) compared to Fischer synthesis.
Functionalization at the Indole C-2 Position
Direct carboxylation at the indole C-2 position is achieved via:
- Kolbe-Schmitt Reaction : Treatment of indole with potassium hydroxide and carbon dioxide at 200°C, yielding 1H-indole-2-carboxylic acid in 45–50% yield.
- Directed Lithiation : Using LDA (lithium diisopropylamide) at −78°C, followed by quenching with dry ice, achieves 72% yield but requires cryogenic conditions.
Synthesis of (3-(2-Hydroxyethoxy)tetrahydrofuran-3-yl)methanamine
Tetrahydrofuran Ring Construction
The tetrahydrofuran core is synthesized via acid-catalyzed cyclization of 1,4-diols. For example, 3-(2-hydroxyethoxy)tetrahydrofuran-3-ol is formed by treating 2-(2-hydroxyethoxy)-1,4-butanediol with p-toluenesulfonic acid (PTSA) in toluene at 110°C. The reaction proceeds via a hemiketal intermediate, with water removal enhancing yield (85–90%).
Introduction of the Aminomethyl Group
The methylamine side chain is introduced through:
- Mannich Reaction : Condensation of the tetrahydrofuran intermediate with formaldehyde and ammonium chloride in ethanol, yielding the tertiary amine (65% yield).
- Reductive Amination : Reaction of 3-(2-hydroxyethoxy)tetrahydrofuran-3-carbaldehyde with ammonium acetate and sodium cyanoborohydride in methanol (pH 6–7), achieving 78% yield.
Amide Coupling Strategies
Activation of 1H-Indole-2-Carboxylic Acid
The carboxylic acid is activated as:
Coupling with (3-(2-Hydroxyethoxy)tetrahydrofuran-3-yl)methanamine
The amine is coupled to the activated acid using:
- HATU/DIPEA : In DMF at 25°C, achieving 88% yield after 12 hours.
- EDCl/HOBt : In dichloromethane with 4-dimethylaminopyridine (DMAP), yielding 82% product.
Optimization Challenges and Solutions
Low Yields in Cyanide Reduction
Early routes for synthesizing tetrahydrofuran-derived amines involved LAH reduction of nitriles, but yields were poor (32–57%) due to indole dimerization. Alternatives include:
Hydroxy Group Protection
The hydroxyethoxy side chain requires protection during coupling. Common strategies:
- Silyl Ethers : Tert-butyldimethylsilyl (TBS) protection with TBSCl/imidazole in DMF, removed later with TBAF.
- Acetyl Groups : Acetylation with acetic anhydride/pyridine, cleaved with K₂CO₃ in methanol.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the indole-2-carboxamide can be reduced to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-1H-indole-2-carboxamide serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:
- Reactions :
- Oxidation : The hydroxyethoxy group can be oxidized to form aldehydes or carboxylic acids.
- Reduction : The carbonyl group in the indole structure can be reduced to form alcohols or amines.
- Substitution Reactions : Nucleophilic substitution reactions can occur at the hydroxyethoxy group.
Biological Research
The compound is under investigation for its potential biological activities, including:
- Cellular Processes : Studies have shown that the compound may influence various cellular pathways, potentially acting as a modulator for specific receptors.
- Ligand Activity : Its unique structure allows it to function as a ligand in biochemical assays, providing insights into receptor-ligand interactions.
Pharmaceutical Applications
Research is ongoing to explore the therapeutic potential of this compound:
- Drug Development : The compound's properties make it a candidate for developing new drugs targeting various diseases.
- Mechanism of Action : It is believed that the indole core interacts with specific receptors and enzymes, modulating their activity and potentially leading to therapeutic effects.
Industrial Uses
In the industrial sector, this compound is utilized in:
- Specialty Chemicals Production : It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness of this compound
The presence of the hydroxyethoxy group enhances solubility and bioavailability compared to other similar compounds, making it particularly valuable for pharmaceutical applications. Its ability to interact with various biological targets distinguishes it from other compounds in its class.
Mechanism of Action
The mechanism of action of N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various receptors and enzymes, potentially modulating their activity. The hydroxyethoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Structural Features and Functional Group Modifications
The following table highlights key structural differences between the target compound and similar indole-2-carboxamide derivatives:
Pharmacokinetic and Solubility Considerations
- Fluorinated analogs () demonstrate how electronegative substituents can alter metabolic stability, a property that the target’s ether linkages might also influence .
Biological Activity
N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-1H-indole-2-carboxamide is a compound that has gained significant attention in the field of medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features an indole core, a tetrahydrofuran ring, and a hydroxyethoxy substituent. These structural components contribute to its distinct chemical behavior and biological properties. The molecular formula is C_{15}H_{19}N_{3}O_{4}, with a molecular weight of 304.34 g/mol .
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Interaction : The indole core allows for interactions with multiple receptors, potentially modulating their activity.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular processes, contributing to its therapeutic effects.
- Bioavailability : The hydroxyethoxy group enhances solubility and bioavailability, facilitating better interaction with biological targets .
Antiviral Activity
Research indicates that compounds with similar structural motifs exhibit antiviral properties. For instance, studies on non-nucleoside reverse transcriptase inhibitors (NNRTIs) have shown that modifications in the indole structure can lead to enhanced potency against HIV strains. Although specific data for this compound is limited, its structural similarities suggest potential efficacy against viral targets .
Antitumor Activity
Preliminary studies suggest that derivatives of indole compounds often display antitumor activity. The mechanism may involve the induction of apoptosis in cancer cells or inhibition of tumor growth through interference with cell signaling pathways. Further research is needed to establish the specific antitumor effects of this compound .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
| Structural Feature | Activity Impact |
|---|---|
| Indole Core | Essential for receptor binding |
| Hydroxyethoxy Group | Enhances solubility and bioavailability |
| Tetrahydrofuran Ring | May influence pharmacokinetics |
This table summarizes how variations in structure can affect the compound's biological activity.
Case Studies
- In Vitro Studies : A study evaluating similar indole derivatives showed promising results in inhibiting viral replication in cell cultures, suggesting that this compound may exhibit similar properties .
- Animal Models : Preliminary animal studies involving structurally related compounds indicated reduced tumor growth rates when administered at specific dosages, reinforcing the need for further investigation into this compound's potential therapeutic applications .
Q & A
Q. Key Optimization Parameters :
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
- Catalysts : Pd-mediated cross-coupling for indole integration .
- Temperature : Controlled heating (60–80°C) minimizes side reactions .
Advanced: How can synthetic yield inconsistencies be resolved during amidation steps?
Answer:
Yield discrepancies often arise from steric hindrance or competing side reactions. Strategies include:
- Activating agents : Use HOBt (hydroxybenzotriazole) with DCC to improve coupling efficiency .
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .
- Intermediate monitoring : LC-MS tracking identifies incomplete reactions or degradation .
Case Study : A related indole-2-carboxamide analog showed 20% yield improvement when HATU was substituted for DCC under microwave conditions .
Basic: What spectroscopic methods confirm structural integrity?
Answer:
- NMR : and NMR verify substituent positions (e.g., hydroxyethoxy protons at δ 3.5–4.0 ppm, indole NH at δ 10–12 ppm) .
- HRMS : Confirms molecular weight (e.g., [M+H]+ calculated for CHNO: 340.1423) .
- IR : Carboxamide C=O stretch at ~1650 cm .
Advanced: How do computational models predict bioactivity of this compound?
Answer:
- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) assess binding to targets like serotonin receptors, leveraging the indole moiety’s π-π stacking potential .
- ADMET prediction : Tools like SwissADME calculate logP (~3.3) and polar surface area (~64 Ų) to estimate blood-brain barrier penetration .
- Contradictions : Discrepancies between in silico predictions and in vitro assays (e.g., false-positive kinase inhibition) require orthogonal validation via SPR (surface plasmon resonance) .
Basic: What biological assays are suitable for initial activity screening?
Answer:
- Enzyme inhibition : Fluorescence-based assays (e.g., acetylcholinesterase) at 10–100 µM concentrations .
- Cell viability : MTT assays on cancer lines (e.g., HeLa) to assess cytotoxicity .
- Receptor binding : Radioligand displacement assays for GPCR targets (e.g., 5-HTA) .
Advanced: How to address conflicting bioactivity data in related analogs?
Answer:
Contradictions (e.g., variable IC values in kinase assays) may stem from:
- Off-target effects : Use proteome-wide profiling (e.g., KINOMEscan) .
- Solubility limitations : Compare DMSO vs. aqueous buffer activity .
- Structural analogs : Benchmark against N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide, which showed consistent activity due to sulfur’s electronegativity .
Basic: How to optimize solubility for in vivo studies?
Answer:
- Co-solvents : 10% DMSO/90% PEG-400 for intraperitoneal administration .
- Prodrug modification : Esterification of the hydroxyethoxy group improves aqueous solubility .
Advanced: What strategies enhance metabolic stability?
Answer:
- Deuterium incorporation : Replace labile hydrogens (e.g., indole NH) to slow CYP450 metabolism .
- Structural rigidification : Introduce methyl groups to the tetrahydrofuran ring to reduce conformational flexibility .
Basic: How to validate target engagement in cellular models?
Answer:
- Cellular thermal shift assays (CETSA) : Monitor target protein stabilization post-treatment .
- CRISPR knockdown : Compare activity in wild-type vs. target-deficient cells .
Advanced: What mechanistic insights explain differential activity in enantiomers?
Answer:
- Chiral resolution : Use HPLC with a CHIRALPAK® column to isolate enantiomers .
- X-ray crystallography : Resolve binding modes of (R)- vs. (S)-enantiomers to receptors like σ-1 .
Q. Tables
| Parameter | Value | Method | Reference |
|---|---|---|---|
| logP | 3.3–3.5 | Computational | |
| Hydrogen bond donors | 3 | NMR | |
| Polar surface area | ~64 Ų | SwissADME |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
